tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)pyridin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-4-5-12-6-8(9)7-14/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGDRRWCPLWUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method includes the use of tert-butyl 3-formylpyridin-4-ylcarbamate as a starting material, which undergoes a reduction reaction to introduce the hydroxymethyl group at the 3-position . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to introduce different functional groups or to modify existing ones.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol, tetrahydrofuran, or dichloromethane, and may require specific temperatures and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
The compound's structural characteristics suggest potential applications in developing new antimicrobial agents. Research indicates that derivatives of pyridine compounds exhibit significant antibacterial properties, which could be explored further with tert-butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate due to its unique functional groups.
1.2 Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases such as Alzheimer's Disease (AD). For instance, related compounds have shown the ability to inhibit amyloid-beta aggregation and reduce oxidative stress in neuronal cells, suggesting that this compound may have similar protective effects .
Organic Synthesis
2.1 Synthetic Routes
The synthesis of this compound typically involves the reaction of 4-aminopyridine with di-tert-butyl dicarbonate in a suitable solvent like dichloromethane. The reaction conditions are optimized to yield high purity and yield of the product, which is crucial for its application in further chemical research .
2.2 Functionalization Potential
The presence of the hydroxymethyl group allows for further functionalization, making the compound a versatile intermediate in organic synthesis. This property can be exploited to create a variety of derivatives with tailored biological activities or physicochemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamate group can act as a protecting group in synthetic chemistry. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Pyridine-Based Carbamates
Structural and Functional Group Variations
a. tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate
- CAS No.: 1138444-27-5
- Molecular Formula : C₁₃H₁₉N₃O₄
- Molecular Weight : 281.31 g/mol
- Key Features: Incorporates a hydroxyimino (–CH=N–OH) group and a methoxy (–OCH₃) substituent.
b. tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate
- Key Features: Fluorine substitution at the pyridine 3-position.
c. tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate
- CAS No.: 1171920-06-1
- Molecular Formula : C₁₆H₂₅N₃O₃
- Molecular Weight : 307.39 g/mol
- Key Features : A pivalamide (tert-butyl amide) group introduces steric bulk, which may hinder enzymatic degradation or modify binding affinity in drug candidates .
d. tert-Butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate
Physicochemical Properties
Key Observations :
Biological Activity
tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate is a chemical compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a pyridine ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety, positions it as a valuable candidate for various applications, including enzyme inhibition and potential therapeutic uses.
- Molecular Formula : C_{12}H_{16}N_{2}O_{2}
- Molecular Weight : 224.26 g/mol
- Structure : The compound consists of a pyridine ring at the 4-position with a hydroxymethyl group at the 3-position, linked to a tert-butyl carbamate.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxymethyl group enhances solubility and may facilitate interactions through hydrogen bonding, influencing the compound's overall biological activity.
Biological Activity
Research has indicated that this compound may exhibit several biological activities:
In Vitro Studies
In vitro experiments have demonstrated that this compound can reduce oxidative stress markers in astrocyte cultures exposed to amyloid beta. This suggests a potential role in mitigating cellular damage associated with neurodegeneration .
In Vivo Studies
Animal models have been employed to assess the efficacy of this compound in preventing cognitive decline associated with Alzheimer's disease. While some studies reported moderate protective effects against neuroinflammation, results varied significantly depending on the bioavailability of the compound in the central nervous system .
Comparative Analysis
| Compound Name | Biological Activity | Notes |
|---|---|---|
| This compound | Neuroprotective, Enzyme Inhibitor | Potential for Alzheimer's treatment |
| tert-Butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate | Antimicrobial activity against Gram-positive bacteria | Similar structure with notable differences in activity |
| tert-Butyl N-(4-hydroxycyclohexyl)carbamate | Antioxidant properties | Different functional groups lead to varied biological effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
